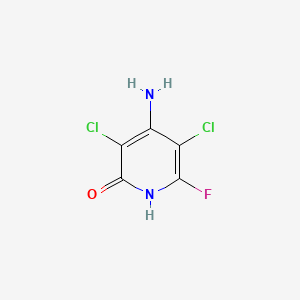

4-Amino-3,5-dichloro-6-fluoro-2-pyridone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2O/c6-1-3(9)2(7)5(11)10-4(1)8/h(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMASQTVFRLSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240673 | |

| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94133-62-7 | |

| Record name | 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichloro-6-fluoro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3,5-DICHLORO-6-FLUORO-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ77HH93E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a halogenated pyridone derivative recognized for its role as a key intermediate in the synthesis of various agrochemicals and potentially in the pharmaceutical industry.[1] Its chemical structure, featuring amino, chloro, and fluoro substituents, provides multiple reactive sites, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and known applications.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental for its application in research and development.

IUPAC Name: 4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one[2]

Synonyms: 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone, 4-amino-3,5-dichloro-6-fluoropyridin-2(1H)-one, 2-Hydroxy-3,5-dichloro-4-amino-6-fluoropyridine[3]

Chemical Structure:

Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₃Cl₂FN₂O |

| Molecular Weight | 196.99 g/mol |

| CAS Number | 94133-62-7 |

| Appearance | Yellow solid |

| Boiling Point | 134.7 °C at 760 mmHg |

| Density | 1.69 g/cm³ |

| Flash Point | 35.3 °C |

| pKa (Predicted) | 3.54 ± 0.20 |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of the herbicide Fluroxypyr.[3] The synthesis generally involves the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.

Experimental Protocol: Synthesis from 4-Amino-3,5-dichloro-2,6-difluoropyridine

This protocol outlines the synthesis of this compound via the hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.

Materials:

-

4-Amino-3,5-dichloro-2,6-difluoropyridine

-

Potassium hydroxide (KOH) aqueous solution

-

N,N-dimethylacetamide (DMAC) or other suitable solvent

-

Reaction flask equipped with a reflux condenser and stirring apparatus

-

Centrifuge

Procedure:

-

In a reaction flask, dissolve 4-Amino-3,5-dichloro-2,6-difluoropyridine in a suitable solvent such as N,N-dimethylacetamide (DMAC).

-

Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), to the reaction mixture with continuous stirring. The molar ratio of KOH to the starting pyridine is typically between 2.5:1 and 3:1.

-

Heat the mixture to reflux and maintain for approximately 2 to 2.5 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the resulting solid product, Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, from the mother liquor by centrifugation.[3]

-

The isolated salt can then be neutralized with a suitable acid to yield this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound and its subsequent use in the production of Fluroxypyr.

Synthesis Workflow

Biological Activity and Applications

While this compound is primarily known as a precursor in agrochemical synthesis, some sources suggest potential antimicrobial and antiviral properties, though specific data from biological assays are not widely available in the public domain.[1]

Agrochemicals

The most significant application of this compound is in the production of the herbicide Fluroxypyr. Fluroxypyr is a selective, post-emergence herbicide used to control broadleaf weeds in various crops.[3] this compound is a known environmental transformation product of Fluroxypyr and its meptyl ester.[2]

Pharmaceutical Research

The pyridone scaffold is of interest in medicinal chemistry for the development of new therapeutic agents.[3] Halogenated pyridines, such as the title compound, serve as versatile scaffolds in drug discovery. The presence of fluorine and chlorine atoms can influence the compound's pharmacokinetic and pharmacodynamic properties. However, to date, no specific therapeutic applications for this compound have been reported in peer-reviewed literature.

Safety and Handling

Conclusion

This compound is a well-characterized chemical intermediate with a clearly defined role in the synthesis of the herbicide Fluroxypyr. Its physicochemical properties and a reliable synthesis protocol are established. While its potential as a bioactive molecule in its own right has been suggested, further research and publication of specific biological data are needed to substantiate these claims and explore its potential applications beyond the agrochemical industry. Researchers interested in this compound for drug development would need to undertake primary screening and mechanistic studies to elucidate any potential therapeutic value.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a key intermediate in the synthesis of pharmaceuticals and a significant metabolite in environmental studies. This document outlines its chemical identity, summarizes its known physical and chemical characteristics, and provides detailed experimental protocols for its synthesis and property determination.

Chemical Identity and Structure

This compound, with the CAS number 94133-62-7, is a halogenated pyridone derivative. Its molecular structure consists of a pyridone ring substituted with an amino group at the 4-position, chlorine atoms at the 3 and 5-positions, and a fluorine atom at the 6-position.

Molecular Formula: C₅H₃Cl₂FN₂O

Molecular Weight: 196.99 g/mol .[1]

Synonyms: 4-amino-3,5-dichloro-6-fluoropyridin-2(1H)-one, Fluroxypyr-2-hydroxy, Pyridinol (DCP).[1]

Physicochemical Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while several predicted values are available, experimental data for some properties, such as melting point and solubility, are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂FN₂O | PubChem[1] |

| Molecular Weight | 196.99 g/mol | PubChem[1] |

| CAS Number | 94133-62-7 | LookChem[2] |

| Appearance | Yellow solid | LookChem[2] |

| Melting Point | N/A | LookChem[2] |

| Boiling Point | 134.7°C at 760 mmHg (Predicted) | LookChem[2] |

| Density | 1.69 g/cm³ (Predicted) | LookChem[2] |

| pKa | 3.54 ± 0.20 (Predicted) | LookChem[2] |

| Solubility | N/A | LookChem[2] |

| Vapor Pressure | 8 mmHg at 25°C (Predicted) | LookChem[2] |

| Refractive Index | 1.59 (Predicted) | LookChem[2] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of 4-amino-3,5-dichloro-2,6-difluoropyridine.[3]

Materials:

-

4-amino-3,5-dichloro-2,6-difluoropyridine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 40 wt% aqueous solution[3]

-

N,N-dimethylacetamide (DMAC)[3]

-

Reaction flask equipped with a stirrer and condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve 80 mmol of 4-amino-3,5-dichloro-2,6-difluoropyridine in 5000 mL of N,N-dimethylacetamide (DMAC).[3]

-

With continuous stirring, slowly add a 40 wt% aqueous solution of sodium hydroxide dropwise to the reaction mixture.[3]

-

After the addition is complete, heat the reaction system to 100°C and maintain this temperature for 3 hours.[3]

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

The target compound, this compound, can be isolated by filtration and purified by recrystallization from an appropriate solvent. A reported yield for a similar synthesis is 94.5%.[3]

Determination of Melting Point (General Protocol)

As no experimental melting point is readily available, the following general procedure can be used for its determination.[4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[4]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Mortar and pestle

-

Heating oil (e.g., silicone oil or paraffin)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the sample in a mortar.[5]

-

Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.

Determination of Solubility (Shake-Flask Method - General Protocol)

The solubility of this compound in various solvents can be determined using the shake-flask method.[7][8]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[8]

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound in the diluted aliquot using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

Synthesis Pathway

The synthesis of this compound is typically achieved through the hydrolysis of 4-amino-3,5-dichloro-2,6-difluoropyridine.

Caption: Synthesis of this compound.

Environmental Degradation Pathway

This compound is a major metabolite formed during the environmental degradation of the herbicide Fluroxypyr.

Caption: Environmental degradation of Fluroxypyr.

References

- 1. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 94133-62-7 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a key intermediate in the production of various agrochemicals. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support research and development in fine chemical synthesis.

Introduction

This compound, with CAS number 94133-62-7, is a substituted pyridone derivative. Its structural features, including the presence of halogen atoms and an amino group, make it a versatile building block in organic synthesis, particularly in the agrochemical industry. This guide focuses on a common and efficient two-step synthesis pathway starting from 3,5-dichloro-2,4,6-trifluoropyridine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

-

Amination: Selective nucleophilic aromatic substitution of the fluorine atom at the C4 position of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.

-

Hydroxylation: Selective hydrolysis of a fluorine atom at either the C2 or C6 position of the intermediate, 4-amino-3,5-dichloro-2,6-difluoropyridine, to form the final product, this compound.

This pathway is efficient and provides a good yield of the desired product.

Unraveling the Enigmatic Mechanism of Action: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is not extensively available in current scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of its core chemical scaffolds: aminopyridines and pyridones. The information presented herein is intended to serve as a foundational resource to stimulate further investigation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 94133-62-7, is a halogenated aminopyridone derivative. While it is recognized as a key intermediate in the synthesis of the herbicide fluroxypyr and a known environmental metabolite, its intrinsic biological activity and mechanism of action remain largely uncharacterized. The presence of both an aminopyridine and a pyridone moiety suggests that this compound could exhibit a range of pharmacological effects, potentially acting on ion channels or protein kinases. This technical guide will delve into the putative mechanisms of action by examining the established roles of these constituent chemical classes.

Putative Mechanisms of Action

Based on its structural components, this compound may exert its biological effects through two primary, non-mutually exclusive pathways:

-

Ion Channel Modulation: The 4-aminopyridine scaffold is a well-established pharmacophore known to block voltage-gated potassium (K+) channels.

-

Protein Kinase Inhibition: The pyridone ring is a common feature in a multitude of small molecule kinase inhibitors.

Ion Channel Modulation: The Aminopyridine Heritage

Aminopyridines, such as the clinically used 4-aminopyridine (dalfampridine), primarily function by blocking voltage-gated potassium channels.[1][2][3] This blockade leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions at the presynaptic terminal and subsequently increases neurotransmitter release.[4] Some aminopyridine derivatives have also been shown to affect other ion channels, including sodium (Na+) channels.[5]

Proposed Signaling Pathway: Potassium Channel Blockade

Caption: Putative signaling pathway of potassium channel blockade.

Protein Kinase Inhibition: The Pyridone Precedent

The pyridone scaffold is a versatile heterocyclic motif frequently incorporated into the design of protein kinase inhibitors.[6][7] These inhibitors typically compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades. Various pyridone derivatives have been developed to target a wide range of kinases involved in cell proliferation, differentiation, and survival, such as Src kinase, p38 MAP kinase, and PIM-1 kinase.[8][9][10]

Proposed Signaling Pathway: Kinase Inhibition

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. tandfonline.com [tandfonline.com]

Biological activity of halogenated pyridones

An In-depth Technical Guide to the Biological Activity of Halogenated Pyridones

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone-containing heterocycles are recognized as privileged scaffolds in drug discovery due to their unique chemical properties, including their ability to act as hydrogen bond donors and acceptors.[1][2] The core structure is present in numerous natural products and has been extensively explored in medicinal chemistry, leading to a wide array of derivatives with diverse biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3][4]

Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[5] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] Halogenated compounds can form "halogen bonds," a type of non-covalent interaction with protein targets that can enhance binding specificity and affinity, similar to hydrogen bonds.[8] This guide provides a comprehensive overview of the biological activities of halogenated pyridones, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Antimicrobial and Antibiofilm Activity

Halogenated pyridone and pyridine derivatives have emerged as promising agents against a range of pathogenic microbes, including antibiotic-resistant strains like Staphylococcus aureus.[6][7] Halogenation can enhance the antimicrobial and antibiofilm capabilities of the parent molecule.[6] For instance, studies have shown that specific halogenation patterns, such as the presence of two chlorine atoms along with another halogen, can significantly influence the compound's interaction with bacteria and its resulting biological activity.[6]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activities of selected halogenated pyridine/pyrimidine derivatives against various bacterial strains.

| Compound | Target Organism | Activity Type | Quantitative Data (µg/mL) | Reference |

| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | MIC | 50 | [6] |

| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | Hemolysis Reduction (95%) | 5 | [6] |

| 2-amino-5-bromopyrimidine (2A5BP) | E. coli O157:H7 | MIC | 400 | [9] |

| 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) | E. coli O157:H7 | MIC | 600 | [9] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bromo derivative) | Staphylococcus aureus | MIC | 8 | |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Iodo derivative) | Staphylococcus aureus | MIC | 8 |

-

MIC: Minimum Inhibitory Concentration

Mechanism of Action: Virulence and Biofilm Inhibition

Rather than simply killing bacteria (bactericidal) or inhibiting their growth (bacteriostatic), a key mechanism for many halogenated pyridones is the disruption of bacterial virulence and biofilm formation.[6][9] For example, 2,4-dichloro-5-fluoropyrimidine (24DC5FP) has been shown to suppress the gene expression of key virulence regulators and effectors in S. aureus.[6] This includes the downregulation of the quorum-sensing regulator agrA, the effector RNAIII, the alpha-hemolysin toxin hla, and the nuclease nuc1.[6] By targeting these virulence factors, the compound reduces the pathogen's ability to cause disease and form resilient biofilms.[6] Similarly, against Enterohemorrhagic E. coli (EHEC), halogenated pyrimidines have been found to reduce the production of curli, which are essential protein fibers for biofilm integrity, by downregulating the expression of csgA and csgB genes.[9]

Caption: Fig 1. Antimicrobial Mechanism of 24DC5FP in S. aureus.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of MIC using the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium (e.g., S. aureus) is inoculated into a sterile broth medium (e.g., Tryptic Soy Broth).

-

The culture is incubated at 37°C until it reaches the logarithmic growth phase.

-

The bacterial suspension is diluted in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

The halogenated pyridone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using the broth medium. The final volume in each well is typically 100 µL.

-

-

Inoculation and Incubation:

-

An equal volume (100 µL) of the prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Control wells are included: a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, the plate is visually inspected for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Optionally, a growth indicator like resazurin can be added to aid in the determination.

-

Anticancer Activity

Halogenated pyridones have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colorectal (HCT116) cancers.[10][11][12] The introduction of halogens can enhance the anticancer potency compared to the non-halogenated parent compounds.[11] Structure-activity relationship (SAR) studies have shown that the type of halogen and its position on the pyridone ring are crucial for the observed cytotoxic effects.[11]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected halogenated pyridone and related chalcone derivatives.

| Compound | Cancer Cell Line | Activity Type | IC50 (µM) | Selectivity Index | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | IC50 | 4.5 ± 0.3 | - | [12] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 (Breast) | IC50 | >10 | - | [12] |

| Halogenated Phenoxychalcone (2c) | MCF-7 (Breast) | IC50 | 1.52 | 15.24 | [10] |

| Halogenated Phenoxychalcone (2f) | MCF-7 (Breast) | IC50 | 1.87 | 11.03 | [10] |

| N-acetylpyrazoline (3a) | MCF-7 (Breast) | IC50 | 3.21 | 7.11 | [10] |

| Halogenated Flavonol (3p) | HCT116 (Colon) | IC50 | - | - | [11] |

-

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

-

Selectivity Index: Ratio of cytotoxicity (IC50) on normal cells (e.g., MCF-10a) to cancer cells (e.g., MCF-7). A higher value indicates greater selectivity for cancer cells.[10]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The anticancer effects of halogenated pyridones are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death).[12] Studies on liver cancer cells have shown that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle.[12] This arrest is often accompanied by the upregulation of key tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[12] Furthermore, these compounds can trigger the apoptotic pathway through the activation of stress-activated protein kinases such as JNK (c-Jun N-terminal kinase).[12] The activation of the p53 and JNK pathways ultimately leads to the execution of apoptosis, eliminating the cancer cells.

Caption: Fig 2. Anticancer Mechanism of Halogenated Pyridones.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.

-

Cell Culture and Seeding:

-

Human cancer cells (e.g., MCF-7 or HepG2) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

-

Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of the halogenated pyridone is prepared in DMSO.

-

Serial dilutions of the compound are made in the cell culture medium.

-

The medium from the seeded plates is removed, and 100 µL of the medium containing different concentrations of the compound is added to the respective wells. A control group receives medium with DMSO only.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) is added to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is calculated as a percentage of the control group.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Enzyme Inhibition

The pyridone scaffold is a key feature in many enzyme inhibitors.[2][3] Halogenation can further enhance inhibitory activity by forming specific halogen bonds with amino acid residues in the enzyme's active site, thereby increasing binding affinity and selectivity.[8] Halogenated pyridones have been investigated as inhibitors of various enzymes, including protein kinases and viral endonucleases.[3][8]

Mechanism of Action: Halogen Bonding in Kinase Inhibition

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. Halogenated inhibitors can form short, directional interactions (halogen bonds) with backbone carbonyl oxygen atoms in the hinge region of the kinase active site.[8] This interaction helps to properly orient the inhibitor and lock it into a favorable binding conformation, leading to potent and selective inhibition.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol provides a general workflow for a fluorescence-based enzyme inhibition assay.

-

Reagents and Preparation:

-

Prepare an assay buffer specific to the target enzyme.

-

Obtain the purified recombinant enzyme, its specific substrate (e.g., a peptide), and a cofactor (e.g., ATP for kinases).

-

Prepare serial dilutions of the halogenated pyridone inhibitor in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the enzyme, the inhibitor at various concentrations, and the substrate.

-

Initiate the enzymatic reaction by adding the cofactor (ATP).

-

Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

Stop the reaction by adding a detection solution. For many kinase assays, this solution contains antibodies that specifically recognize the phosphorylated substrate, often linked to a fluorescent reporter system (e.g., HTRF or FP).

-

Incubate the plate to allow the detection reagents to bind.

-

Read the fluorescence signal on a suitable plate reader. The signal intensity will be inversely proportional to the inhibitor's activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

General Research & Development Workflow

The discovery and development of novel halogenated pyridones as therapeutic agents follow a structured workflow, from initial synthesis to preclinical evaluation.

Caption: Fig 3. R&D Workflow for Halogenated Pyridones.

Conclusion

Halogenated pyridones represent a versatile and highly promising class of compounds in modern drug discovery. The strategic incorporation of halogen atoms onto the pyridone scaffold has been shown to significantly enhance a range of biological activities, including potent antimicrobial, antibiofilm, and anticancer effects. The mechanisms underlying these activities are multifaceted, involving the disruption of bacterial virulence pathways, induction of cancer cell apoptosis, and potent enzyme inhibition through mechanisms like halogen bonding. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of novel halogenated pyridone-based therapeutics to address pressing medical needs.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.stanford.edu [web.stanford.edu]

- 6. mdpi.com [mdpi.com]

- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide | MDPI [mdpi.com]

- 8. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3,5-dichloro-6-fluoro-2-pyridone (CAS: 94133-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a halogenated pyridone derivative with the CAS number 94133-62-7. This compound is of significant interest as a versatile chemical intermediate, primarily in the synthesis of agrochemicals and potentially in the development of novel pharmaceuticals. Its structure, featuring an amino group and multiple halogen substituents, imparts unique reactivity and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on technical details relevant to research and development.

While some commercial suppliers suggest potential antimicrobial and antiviral properties for this compound, it is important to note that its primary documented role is as a key intermediate in the synthesis of the herbicide Fluroxypyr.[1] As such, extensive research into its specific biological mechanisms of action is not widely available in peer-reviewed literature. This document consolidates the available technical information to serve as a valuable resource for professionals working with this molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Cl₂FN₂O | [2][3] |

| Molecular Weight | 196.99 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

| Boiling Point | 134.7 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 35.3 °C (Predicted) | [3] |

| Density | 1.69 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 8 mmHg at 25 °C (Predicted) | [3] |

| Refractive Index | 1.59 (Predicted) | [3] |

| pKa | 3.54 ± 0.20 (Predicted) | [3] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |

| Solubility | Data not quantitatively available. See Section 5 for discussion. |

Synonyms: 4-amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone, 4-Amino-3,5-dichloro-6-fluoropyridin-2(1H)-one, 2-Hydroxy-3,5-dichloro-4-amino-6-fluoropyridine, 4-Amino-3,5-dichloro-6-fluoropyridin-2-ol.[3]

Synthesis

This compound is typically synthesized in a two-step process starting from 3,5-dichloro-2,4,6-trifluoropyridine. The general workflow involves an initial amination reaction followed by a selective hydroxylation.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine (Intermediate)

This protocol is based on procedures described in patent literature for the synthesis of agrochemical intermediates.

Materials:

-

3,5-dichloro-2,4,6-trifluoropyridine

-

N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic solvent

-

Ammonia gas or ammonium hydroxide

-

Reaction vessel suitable for gas introduction

-

Filtration apparatus

-

Distillation/Rectification equipment

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.

-

Introduce ammonia gas into the solution while maintaining control of the reaction temperature. Alternatively, a solution of ammonium hydroxide can be used.

-

The reaction is typically carried out at a temperature range that facilitates the selective amination at the 4-position of the pyridine ring.

-

Upon completion of the reaction, filter the reaction mixture to remove any solid byproducts, such as ammonium fluoride.

-

The filtrate, containing the product and solvent, is then subjected to distillation or rectification to isolate the 4-amino-3,5-dichloro-2,6-difluoropyridine.

Experimental Protocol: Synthesis of this compound

This protocol describes the hydroxylation of the intermediate to yield the final product.

Materials:

-

4-Amino-3,5-dichloro-2,6-difluoropyridine

-

Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 40 wt%)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

To a round-bottom flask, add 4-Amino-3,5-dichloro-2,6-difluoropyridine.

-

Add the aqueous potassium hydroxide or sodium hydroxide solution. A typical molar ratio of KOH to the starting pyridine is between 2.5:1 and 3:1.

-

Heat the mixture to reflux with stirring. A temperature of approximately 100°C is often maintained.[4]

-

Maintain the reflux for a period of 2 to 3 hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC, LC-MS).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product, this compound, can be isolated from the reaction mixture by filtration or centrifugation.

-

Further purification can be achieved by recrystallization from an appropriate solvent system. A reported yield for this step is approximately 94.5%.[4]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While actual spectra are not publicly available, several chemical suppliers indicate the availability of 1H NMR, 13C NMR, IR, and MS data.[5] Researchers requiring this information should consult the specific supplier's documentation.

Applications and Biological Activity

Agrochemicals

The primary documented application of this compound is as a key intermediate in the synthesis of the herbicide Fluroxypyr.[1] It is also a known environmental degradation product of Fluroxypyr.[1]

Pharmaceutical Research

Several chemical suppliers note that this compound has potential applications in the pharmaceutical industry due to its purported antimicrobial and antiviral properties.[3] It is suggested as a building block for the development of new drugs.[3]

Mechanism of Action: At present, there is a lack of detailed scientific literature and experimental data elucidating the specific mechanism of action for the claimed antimicrobial and antiviral activities of this compound. For researchers interested in these potential applications, it would be necessary to conduct in-vitro and in-vivo studies to determine its efficacy, target pathogens or viruses, and the underlying biological pathways it may modulate.

Research Chemical

As a multi-functionalized heterocyclic compound, it serves as a valuable research chemical for exploring structure-activity relationships in medicinal chemistry and for the synthesis of novel materials.[3]

Safety and Toxicology

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data: Quantitative toxicological data, such as LD50 values, are not readily available in the public domain for this compound. Standard safe laboratory practices should be followed when handling this chemical, including the use of a fume hood and appropriate personal protective equipment.

Conclusion

This compound is a chemical intermediate with a well-defined role in the agrochemical industry and potential, though not yet fully explored, applications in pharmaceutical research. This guide has provided a consolidated overview of its properties, synthesis, and known uses based on currently available information. For researchers and drug development professionals, this compound presents opportunities for the synthesis of novel molecules. However, further investigation is required to substantiate and understand the mechanisms behind its purported biological activities. It is recommended that any research into its biological effects be accompanied by thorough analytical characterization to confirm the identity and purity of the compound.

References

- 1. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Cas 94133-62-7,this compound | lookchem [lookchem.com]

- 4. This compound | 94133-62-7 [chemicalbook.com]

- 5. This compound(94133-62-7) 1H NMR [m.chemicalbook.com]

Spectral data for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound this compound. While specific experimental data for this compound is not publicly available, this document outlines the anticipated spectral features based on its chemical structure and provides detailed experimental protocols for acquiring such data.

Chemical Structure and Expected Spectral Features

This compound possesses a substituted pyridone ring with amino, chloro, and fluoro functional groups. These features will give rise to characteristic signals in various spectroscopic analyses.

Molecular Formula: C₅H₃Cl₂FN₂O

Molecular Weight: 196.99 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the limited number of protons. The primary signals anticipated are from the amino (-NH₂) and the pyridone N-H protons.

Table 1: Anticipated ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ | 5.0 - 8.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| N-H (pyridone) | 10.0 - 13.0 | Broad Singlet | Tautomeric proton, chemical shift is highly variable. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents (Cl, F, N, O).

Table 2: Anticipated ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (C2) | 155 - 170 | Carbonyl carbon, deshielded by oxygen. |

| C-Cl (C3, C5) | 110 - 130 | Attached to electronegative chlorine atoms. |

| C-NH₂ (C4) | 135 - 150 | Influenced by the amino group. |

| C-F (C6) | 140 - 160 (doublet) | Coupled to fluorine, will appear as a doublet. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and does not have overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.

-

A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Anticipated IR Absorption Frequencies

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine | N-H | Stretch | 3300 - 3500 (two bands) |

| Amine | N-H | Bend | 1580 - 1650 |

| Pyridone | N-H | Stretch | 3000 - 3300 (broad) |

| Carbonyl | C=O | Stretch | 1640 - 1690 |

| Aromatic Ring | C=C | Stretch | 1450 - 1600 |

| Haloalkane | C-Cl | Stretch | 600 - 800 |

| Fluoroaromatic | C-F | Stretch | 1100 - 1250 |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Anticipated Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 197/199/201 | Molecular ion peak ([M]⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities will follow the expected isotopic abundance pattern. |

| [M-Cl]⁺ | Loss of a chlorine atom. |

| [M-CO]⁺ | Loss of carbon monoxide. |

| [M-NH₂]⁺ | Loss of the amino group. |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

This technical guide provides a foundational understanding of the expected spectral data for this compound and the methodologies to acquire it. For definitive structural confirmation and purity assessment, it is essential to obtain and interpret experimental spectra for the specific sample under investigation.

solubility of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone in organic solvents

An In-depth Technical Guide on the Solubility of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound (CAS Number: 94133-62-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A comprehensive review of publicly available data reveals a notable absence of quantitative solubility studies for this compound in organic solvents. This document aims to bridge this knowledge gap by providing a detailed experimental protocol for determining its solubility, based on the well-established shake-flask method. Furthermore, it presents a qualitative assessment of its likely solubility in a range of common organic solvents, extrapolated from the behavior of structurally similar compounds. This guide is intended to be a valuable resource for researchers, enabling them to perform accurate solubility assessments critical for process development, formulation, and analytical method design.

Introduction

This compound is a substituted pyridone derivative with significant potential in various chemical synthesis applications.[1][2] Its utility as a building block in the development of novel bioactive molecules underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94133-62-7 | [4][5] |

| Molecular Formula | C₅H₃Cl₂FN₂O | [1][2] |

| Molecular Weight | 196.99 g/mol | [6] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 134.7°C at 760 mmHg (Predicted) | [1] |

| Density | 1.69 g/cm³ (Predicted) | [1] |

| pKa | 3.54 ± 0.20 (Predicted) | [1] |

Qualitative and Predicted Solubility

In the absence of experimentally determined quantitative data, a qualitative assessment of the solubility of this compound can be inferred from the behavior of structurally related pyridone derivatives and general principles of solubility. The presence of an amino group and the pyridone ring suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the dichlorinated and fluorinated phenyl ring introduces some lipophilic character.

A related compound, 3,5-Dichloro-4-pyridone-N-acetic acid, is reported to be soluble in polar organic solvents such as ethanol and dimethylformamide.[7] Based on this and the structure of the title compound, a predicted solubility profile is presented in Table 2. It is crucial to note that these are estimations and must be confirmed by experimental measurement.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good hydrogen bond acceptor. |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding. |

| Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Moderate to Low | Less polar than alcohols and amides. |

| Acetonitrile | Polar Aprotic | Low | Weaker hydrogen bond acceptor. |

| Dichloromethane (DCM) | Nonpolar | Low | Limited potential for favorable intermolecular interactions. |

| Toluene | Nonpolar | Very Low | Aromatic stacking may provide minimal interaction. |

| Hexane | Nonpolar | Insoluble | Mismatch in polarity. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.

4.1. Materials

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane) of appropriate purity

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for quantification

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid remains at the bottom.

-

Dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid at the bottom.

-

Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from analysis × Dilution factor)

-

4.3. Experimental Workflow Diagram

Conclusion

While there is a clear need for quantitative solubility data for this compound to support its application in research and development, such information is currently absent from the public domain. This technical guide provides a qualitative prediction of its solubility profile and, more importantly, a detailed, actionable protocol for its experimental determination. By following the outlined shake-flask method, researchers can generate the reliable data necessary for informed decision-making in process chemistry, formulation development, and other scientific endeavors. The generation of this data will be invaluable for the broader scientific community.

References

- 1. Cas 94133-62-7,this compound | lookchem [lookchem.com]

- 2. This compound, CasNo.94133-62-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. 4-amino-3,5-dichloro-6-fluoro-2-pyridinol [sitem.herts.ac.uk]

- 4. This compound | 94133-62-7 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

Unraveling the Environmental Fate of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloro-6-fluoro-2-pyridone is a chemical compound of significant interest in the fields of agrochemistry and environmental science. It is primarily known as a major environmental transformation product of the widely used herbicide, fluroxypyr. Understanding the environmental fate of this pyridone derivative is crucial for a comprehensive assessment of the environmental impact of fluroxypyr and for the development of safer and more effective agricultural chemicals. This technical guide provides an in-depth analysis of the formation, degradation, and potential transformation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant processes.

Formation from Fluroxypyr

The primary route of formation of this compound in the environment is through the microbial degradation of the herbicide fluroxypyr. Fluroxypyr, often applied as an ester, is rapidly hydrolyzed to its active acid form in the soil. Subsequently, soil microorganisms metabolize fluroxypyr, leading to the formation of two major metabolites: this compound (also referred to as fluroxypyr-pyridinol or F-P) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (fluroxypyr-methoxypyridine or F-MP).

Studies have shown that a significant portion of fluroxypyr is converted to this compound. For instance, in one study, it was estimated that approximately 48.6% of the applied fluroxypyr was transformed into this pyridone metabolite in soil.[1]

Environmental Degradation and Transformation

Once formed, this compound is considered to be non-persistent in the soil environment. Its degradation is significantly faster than that of its parent compound, fluroxypyr, and the co-metabolite F-MP, which exhibits high persistence.

Quantitative Degradation Data

The degradation kinetics of this compound and related compounds have been investigated in soil under laboratory conditions. The following table summarizes key quantitative data from these studies.

| Compound | Half-life (t½) in Soil | Conditions | Reference |

| Fluroxypyr | 28 - 78 days | Railway soil samples | [1] |

| This compound | 10 ± 5 days | Railway soil samples | [1] |

| 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine | Not significantly degraded | Railway soil samples | [1] |

| Fluroxypyr | 27.2 - 43.1 days | Three non-sterilized Chinese soil samples |

Transformation Products

While the rapid degradation of this compound is well-documented, the specific chemical structures of its subsequent transformation products are not extensively reported in the available scientific literature. However, based on the degradation pathways of structurally similar pyridinol compounds, such as 3,5,6-trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos, it is hypothesized that the degradation of this compound likely proceeds through one or more of the following mechanisms:

-

Dechlorination: The stepwise removal of chlorine atoms from the pyridine ring.

-

Hydroxylation: The introduction of hydroxyl groups onto the ring.

-

Ring Cleavage: The opening of the pyridine ring structure, leading to the formation of smaller, aliphatic molecules that can be further mineralized to carbon dioxide.

One study on the photodegradation of fluroxypyr did identify 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid as a degradation product, suggesting that hydroxylation is a relevant transformation process for these types of molecules. Further research is required to definitively identify the specific metabolites of this compound.

Signaling Pathways and Logical Relationships

The environmental transformation of fluroxypyr to its metabolites, including this compound, can be visualized as a branched degradation pathway.

References

Commercial suppliers of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone

An In-depth Technical Guide to 4-Amino-3,5-dichloro-6-fluoro-2-pyridone for Researchers and Drug Development Professionals

Introduction

This compound, with CAS number 94133-62-7, is a halogenated pyridone derivative.[1][2][3] Its molecular structure, featuring chlorine, fluorine, and amino functional groups, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and agrochemical industries. The compound is noted for its role as a key intermediate in the production of various chemicals, including those with potential antimicrobial and antiviral properties.[4]

Commercial Suppliers

A number of chemical suppliers offer this compound, typically with purities of 97% or higher. The availability from various suppliers facilitates its procurement for research and development purposes.

| Supplier Name | Purity | Additional Information |

| Dideu Industries Group Limited | 99.00% | Offers the product at a price point of approximately US $1.10 / g.[1] |

| TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD | 98% Min | Can provide custom synthesis services and supply in various quantities.[5] |

| HENAN NEW BLUE CHEMICAL CO.,LTD | - | Provides basic information and synonyms for the compound.[2] |

| ChemUniverse | 97% | Offers various pack sizes from 100MG to 1G.[6] |

| Bide Pharmatech Ltd. | - | Listed as a supplier.[1] |

| Shanghai YuanYe Biotechnology Co., Ltd. | - | Listed as a supplier.[1] |

| Wuhan FengyaoTonghui Chemical Products Co., Ltd. | - | Listed as a supplier.[1] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 94133-62-7[1][2] |

| Molecular Formula | C5H3Cl2FN2O[2][5] |

| Molecular Weight | 196.99 g/mol [7] |

| IUPAC Name | 4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one[7] |

| Boiling Point | 134.7±40.0 °C (Predicted)[3][4] |

| Density | 1.69±0.1 g/cm3 (Predicted)[3] |

| Appearance | Yellow solid[4] |

Spectroscopic data is available for the characterization of this compound, including 1H NMR, IR, and Mass Spectrometry.[8]

Synthesis Protocol

A general procedure for the synthesis of this compound involves the hydrolysis of a precursor, 2,6-difluoro-3,5-dichloro-4-aminopyridine.[1]

Experimental Protocol:

-

Dissolution: 80 mmol of 2,6-difluoro-3,5-dichloro-4-aminopyridine is dissolved in 5,000 mL of N,N-dimethylacetamide (DMAC).[1]

-

Hydrolysis: A 40 wt% aqueous solution of sodium hydroxide is added dropwise to the stirred solution.[1]

-

Heating: The reaction mixture is heated to 100 °C and maintained at this temperature for 3 hours.[1]

-

Cooling and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The target compound is then isolated. This process has a reported yield of 94.5%.[1]

Applications in Research and Development

This compound is a key intermediate in the synthesis of various agrochemicals and potentially in pharmaceuticals.[4] It is a known environmental transformation product of the herbicide Fluroxypyr.[7] The related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, is a precursor in the synthesis of Fluroxypyr, highlighting the importance of this class of compounds in the agrochemical industry.[9][10][11] The unique substitution pattern on the pyridine ring provides a scaffold for developing new bioactive molecules.[9] The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]

Safety and Handling

For professional and laboratory use only, not intended for medical or consumer applications.[12] Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a commercially available and valuable intermediate for chemical synthesis. Its well-defined synthesis protocol and the potential for further functionalization make it a useful building block for researchers in agrochemical and pharmaceutical development. The provided data and protocols in this guide serve as a foundational resource for scientists and professionals working with this compound.

References

- 1. This compound | 94133-62-7 [chemicalbook.com]

- 2. This compound, CasNo.94133-62-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. zhenyu.lookchem.com [zhenyu.lookchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | C5H3Cl2FN2O | CID 175589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(94133-62-7) 1H NMR [m.chemicalbook.com]

- 9. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-Amino-3,5-dichloro-2,6-difluoropyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes and Protocols: 4-Amino-3,5-dichloro-6-fluoro-2-pyridone in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and utilization of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, a key intermediate in the production of agrochemicals and a compound of interest for pharmaceutical research.[1][2][3]

Safety Precautions and Handling

Before commencing any experimental work, it is crucial to review the safety data sheet (SDS) for this compound and all other reagents. The following is a summary of essential safety information.

General Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Use in a well-ventilated area or outdoors.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands and any exposed skin thoroughly after handling.[5][7]

-

Contaminated work clothing should not be allowed out of the workplace.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[4][6]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4][5]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[4]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[4]

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.[5]

Synthesis of this compound

The primary synthesis route for this compound involves the hydrolysis of 2,6-difluoro-3,5-dichloro-4-aminopyridine.[8]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on the successful synthesis of 6-fluoro-3,5-dichloro-4-amino-2-hydroxypyridine, another name for the target compound.[8]

Materials:

-

2,6-difluoro-3,5-dichloro-4-aminopyridine

-

N,N-dimethylacetamide (DMAC)

-

40 wt% aqueous sodium hydroxide (NaOH) solution

-

Reaction flask equipped with a stirrer, condenser, and dropping funnel

Procedure:

-

In a suitable reaction flask, dissolve 80 mmol of 2,6-difluoro-3,5-dichloro-4-aminopyridine in 5,000 mL of N,N-dimethylacetamide (DMAC).[8]

-

With continuous stirring, slowly add a 40 wt% aqueous sodium hydroxide solution dropwise to the reaction mixture.[8]

-

After the addition is complete, heat the reaction system to 100 °C.[8]

-

Maintain the reaction at this temperature for 3 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Isolate the target compound, this compound, by a suitable method (e.g., filtration, extraction, and crystallization).[8]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,6-difluoro-3,5-dichloro-4-aminopyridine | [8] |

| Reagent | 40 wt% NaOH (aq) | [8] |

| Solvent | N,N-dimethylacetamide (DMAC) | [8] |

| Reaction Temperature | 100 °C | [8] |

| Reaction Time | 3 hours | [8] |

| Yield | 94.5% | [8] |

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1]

-

Agrochemicals: It is a key intermediate in the synthesis of the herbicide fluroxypyr.[3][9] The synthesis involves further reactions to build the final herbicidal compound.

-

Pharmaceuticals: Due to its antimicrobial and antiviral properties, this compound serves as a building block for the development of new drugs.[1] The halogenated pyridine ring is a versatile scaffold for modifications through reactions like nucleophilic aromatic substitution and cross-coupling.[10]

Experimental Workflow for Synthesis and Isolation

Caption: General workflow for the synthesis of the target compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 94133-62-7 | [1][8] |

| Molecular Formula | C₅H₃Cl₂FN₂O | [1] |

| Molecular Weight | 196.99 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 134.7 °C at 760 mmHg | [1] |

| Flash Point | 35.3 °C | [1] |

| Density | 1.69 g/cm³ | [1] |